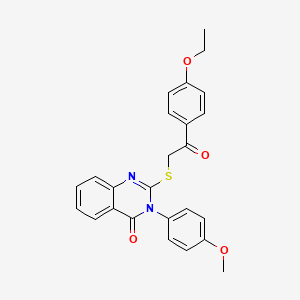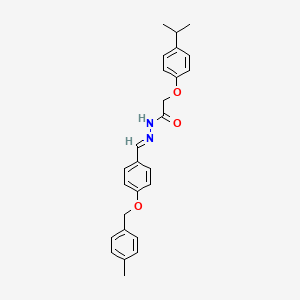
2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
准备方法
The synthesis of 2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. The general synthetic route includes:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzaldehyde and 4-methoxybenzaldehyde.
Formation of Intermediates: The initial steps involve the formation of intermediates through reactions like aldol condensation and nucleophilic substitution.
Cyclization: The key step in the synthesis is the cyclization reaction, which forms the quinazolinone core structure.
Thioether Formation:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
化学反应分析
2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of the thioether bond and formation of corresponding acids and alcohols.
科学研究应用
2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in disease processes, such as kinases or proteases.
Modulation of Signaling Pathways: The compound may modulate key signaling pathways, such as the MAPK or PI3K/Akt pathways, leading to changes in cell proliferation, apoptosis, or inflammation.
Binding to Receptors: It can bind to specific receptors on the cell surface or within the cell, triggering downstream effects that contribute to its biological activity.
相似化合物的比较
2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one can be compared with other similar compounds in the quinazolinone family, such as:
2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one: This compound has a similar structure but with different substituents, leading to variations in its biological activity.
2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one:
2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one: The nitro group introduces additional reactivity, making this compound useful in different chemical and biological contexts.
属性
CAS 编号 |
763106-71-4 |
|---|---|
分子式 |
C25H22N2O4S |
分子量 |
446.5 g/mol |
IUPAC 名称 |
2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-3-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C25H22N2O4S/c1-3-31-20-12-8-17(9-13-20)23(28)16-32-25-26-22-7-5-4-6-21(22)24(29)27(25)18-10-14-19(30-2)15-11-18/h4-15H,3,16H2,1-2H3 |
InChI 键 |
MUXATVDWXKNNEM-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12017713.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12017714.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12017719.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12017721.png)
![N-(2-Chlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12017728.png)

![3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12017748.png)
![2-[(5Z)-6-oxo-5-(2-propoxybenzylidene)-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B12017753.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12017755.png)
![N-(2,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12017757.png)
![N-(3-chloro-2-methylphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12017763.png)
![2-[(5E)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B12017767.png)
![4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12017776.png)
